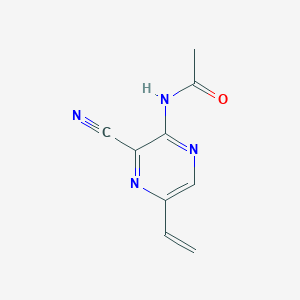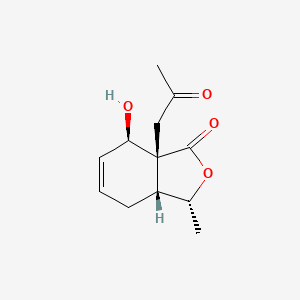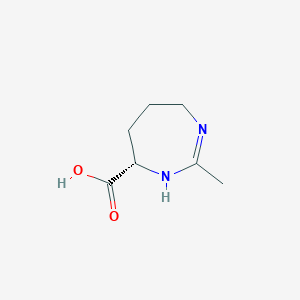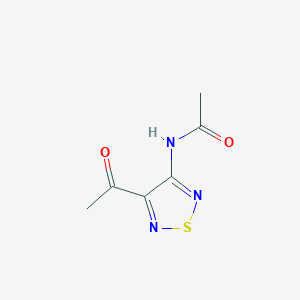![molecular formula C20H20Cl2N4O2S B13811371 N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide is a complex organic compound characterized by its unique structure and potential applications in various fields of scientific research. This compound features multiple functional groups, including chlorophenyl, methylideneamino, hydrazinyl, oxopropyl, and sulfanylpropanamide, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and various amines or hydrazines. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of 2-chlorobenzaldehyde with an appropriate amine or hydrazine to form the corresponding Schiff base.
Thiol Addition: The Schiff base is then reacted with a thiol compound to introduce the sulfanyl group.
Oxidation and Reduction: Depending on the desired final product, oxidation or reduction reactions may be employed to modify specific functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide
- N-[(E)-(2-bromophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide
Uniqueness
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of chlorophenyl groups and the Schiff base structure contribute to its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C20H20Cl2N4O2S |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H20Cl2N4O2S/c21-17-7-3-1-5-15(17)13-23-25-19(27)9-11-29-12-10-20(28)26-24-14-16-6-2-4-8-18(16)22/h1-8,13-14H,9-12H2,(H,25,27)(H,26,28)/b23-13+,24-14+ |
Clé InChI |
GAANDWXULXGNFQ-RNIAWFEPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


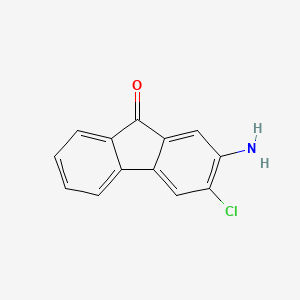
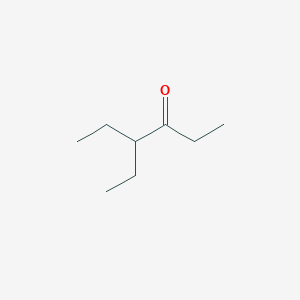
![1H-[1,2,5]Oxadiazolo[3,4-f]isoindole](/img/structure/B13811302.png)
![(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B13811303.png)
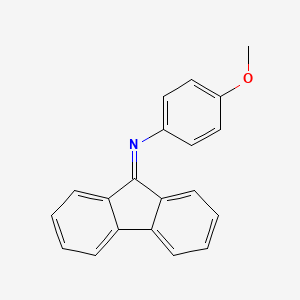
![1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B13811318.png)
